Uridine-diphosphate-n-acetylgalactosamine
Overview
Description
Uridine diphosphate N-acetylgalactosamine or UDP-GalNAc is a nucleotide sugar composed of uridine diphosphate (UDP) and N-acetyl galactosamine (GalNAc). It is used by glycosyltransferases to transfer N-acetylgalactosamine residues to substrates . UDP-GalNAc acts as a precursor in the biosynthesis of O-linked oligosaccharide .
Synthesis Analysis
UDP-GalNAc is synthesized from UTP and GlcNAc-1P, converting these into the sugar nucleotide . It also undergoes interconversion to its epimer uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which acts as a sugar donor initiating mucin-type O-linked glycosylation .Molecular Structure Analysis
The molecular formula of UDP-GalNAc is C17H27N3O17P2 . A structure with UDP-GlcNAc, pyrophosphate, and Mg2+ provides the first Michaelis complex trapped for this class of enzyme .Chemical Reactions Analysis
UDP-GlcNAc is extensively involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases (OGTs) to install the O-GlcNAc post-translational modification in a wide range of species . It also undergoes interconversion to its epimer uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc) .Physical And Chemical Properties Analysis
The molar mass of UDP-GalNAc is 607.355 g·mol−1 . It is a pyrimidine nucleoside found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides .Scientific Research Applications
Enzymatic Synthesis and Preparation
Enzymatic Conversion : UDP-GalNAc can be enzymatically synthesized from Uridine Diphosphate-N-Acetylglucosamine (UDP-GlcNAc) using microbial enzymes. This conversion involves the use of Bacillus subtilis cell-free extract as a source of UDP-GlcNAc 4-epimerase, achieving a conversion rate of about 35% (Yamamoto, Kawai, & Tochikura, 1981).
Chemoenzymatic Synthesis : Unnatural UDP-sugar donors, such as 4-Fluoro-N-Acetylhexosamine Uridine Diphosphate Donors, have been prepared through chemoenzymatic synthesis, utilizing enzymes like N-acetylglucosamine-1-phosphate uridylyltransferase for glycosaminoglycan synthesis (Schultz et al., 2017).
Biochemical Synthesis and Biological Applications
Protein-Hexosamine Linkage in Glycoproteins : The enzymatic transfer of N-acetyl-d-galactosamine from its UDP derivative to certain protein acceptors is crucial in the synthesis of glycoproteins, as observed in sheep submaxillary mucin (McGuire & Roseman, 1967).
Biosynthesis of Pseudomurein : UDP-GalNAc is considered a precursor in the biosynthesis of the glycan strand of pseudomurein in organisms like Methanobacterium thermoautotrophicum (König, Kandler, & Hammes, 1989).
Glycosyltransferase Activity : The use of UDP-GalNAc in studying the activity of glycosyltransferase enzymes, such as in the formation of acetylgalactosamine and its role in glycan formation in organisms like Bacillus megaterium (Nishikawa et al., 1987).
Glycosylation Studies : UDP-GalNAc is significant in O-linked N-acetylgalactosamine glycosylation studies, aiding in the understanding of protein modifications and their role in health and disease, as demonstrated through metabolic precision labeling (Debets et al., 2020).
Role in Biological Systems
Biofilm Formation : The role of GalE (UDP-galactose-4'-epimerase), which catalyzes the conversion of UDP-galactose to UDP-GalNAc, is crucial in biofilm formation by thermophilic bacteria, highlighting the importance of UDP-GalNAc in exopolysaccharide biosynthesis (Niou et al., 2009).
Cancer Research : UDP-GalNAc is used in the study of cancer, such as in the analysis of its role in the differentiation and aggressiveness of pancreatic adenocarcinoma (Yamamoto et al., 2003).
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYTUAZOPRMMI-NESSUJCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O17P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318824 | |
Record name | UDP-N-acetylgalactosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine-diphosphate-n-acetylgalactosamine | |
CAS RN |
7277-98-7 | |
Record name | UDP-N-acetylgalactosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7277-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine diphosphate N-acetylgalactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007277987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UDP-N-acetylgalactosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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